5H-Benzo[b]phosphindole
Overview
Description
5H-Benzo[b]phosphindole is a heterocyclic compound that contains a phosphorus atom within its structureThe unique incorporation of phosphorus into the aromatic system imparts distinct chemical and physical properties to this compound .
Mechanism of Action
Target of Action
5H-Benzo[b]phosphindole, an organic phosphorus compound, is primarily used as a catalyst in organic synthesis reactions . It plays a crucial role in the formation of carbon-carbon bonds, hydrogenation, and addition reactions, leading to the synthesis of complex organic molecules .
Mode of Action
The mode of action of this compound involves its participation in various reactions. It acts as a Phosphindole group in organic synthesis, participating in carbon-carbon bond formation, hydrogenation, and addition reactions . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of complex organic molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound’s interaction with its targets leads to the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These reactions can affect various biochemical pathways, leading to the synthesis of complex organic molecules .
Pharmacokinetics
These properties can impact the bioavailability of this compound, influencing its effectiveness as a catalyst in organic synthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in molecular structure. Through its role as a catalyst in organic synthesis, this compound facilitates the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These changes at the molecular level can lead to the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other compounds present .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[b]phosphindole typically involves the reaction of phosphorus-containing reagents with aromatic compounds. One of the earliest methods, developed by Wittig in 1953, involved the thermal decomposition of pentaphenylphosphorane. This method, although yielding low quantities, laid the foundation for further synthetic approaches .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. These methods often employ advanced techniques such as catalytic processes and high-throughput synthesis to enhance yield and purity. The specific conditions, including temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5H-Benzo[b]phosphindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphindole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products of these reactions include phosphine oxides, substituted phosphindoles, and various functionalized derivatives .
Scientific Research Applications
5H-Benzo[b]phosphindole has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows for the exploration of its biological activity and potential as a pharmacophore.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a ligand in drug design.
Industry: The compound is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Comparison with Similar Compounds
- 5-Phenyl-5H-benzo[b]phosphindole
- Dibenzophosphole
- Phosphole-fused π-conjugated acenes
Comparison: 5H-Benzo[b]phosphindole is unique due to its specific incorporation of phosphorus into the aromatic system, which imparts distinct electronic and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in materials science and organic synthesis .
Properties
IUPAC Name |
5H-benzo[b]phosphindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNJMOBPOHHRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478911 | |
Record name | 5H-Benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244-87-1 | |
Record name | 5H-Benzo[b]phosphindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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